molecular formula C28H31F3N8O2 B605306 Alflutinib CAS No. 1869057-83-9

Alflutinib

Cat. No. B605306
CAS RN: 1869057-83-9
M. Wt: 568.61
InChI Key: GHKOONMJXNWOIW-UHFFFAOYSA-N
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Description

Alflutinib, also known as AST2818, is an orally available selective inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M . It has potential antineoplastic activity and is currently under investigation in clinical trials .


Molecular Structure Analysis

This compound has a pharmacologically active metabolite, AST5902, which has similar antitumor activity . The concentration ratios of drug-related substances in tissues (e.g., lungs, gastrointestinal tract, and kidneys) to plasma were more than 10, indicating blood–brain barrier penetration .


Chemical Reactions Analysis

This compound is primarily metabolized by CYP3A4 . As a strong CYP3A4 inducer, rifampicin exerted significant effects on the pharmacokinetics of this compound and the total active ingredients (this compound and AST5902) .


Physical And Chemical Properties Analysis

This compound exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .

Scientific Research Applications

Pharmacokinetics and Drug-Drug Interactions

  • Alflutinib's Interaction with Rifampicin : A study by Zhu et al. (2021) investigated the impact of rifampicin, a strong CYP3A4 inducer, on the pharmacokinetics of this compound and its active metabolite AST5902. It was found that co-administration with rifampicin led to significant decreases in this compound's AUC0-∞ and Cmax, as well as changes in AST5902 levels, suggesting that strong CYP3A4 inducers should be avoided during this compound treatment (Zhu et al., 2021).

  • Liquid Chromatography-Tandem Mass Spectrometry Analysis : Liu et al. (2019) developed a method using liquid chromatography-tandem mass spectrometry for the simultaneous determination of this compound and its active metabolite AST5902 in human plasma. This technique assists in understanding the pharmacokinetics of this compound in NSCLC patients (Liu et al., 2019).

  • This compound as a Potent CYP3A4 Inducer : Liu et al. (2020) discovered that this compound is not only metabolized by CYP3A4 but also a potent inducer of this enzyme, which implies potential drug-drug interactions during this compound treatment (Liu et al., 2020).

Clinical Trials and Efficacy

  • Advanced NSCLC Patients with EGFR T790M Mutation : Shi et al. (2020) conducted studies assessing the safety, efficacy, and pharmacokinetics of this compound in NSCLC patients with confirmed T790M mutations. They found that this compound was clinically effective with an acceptable toxicity profile in these patients (Shi et al., 2020).

  • Effect of Itraconazole on this compound Pharmacokinetics : Another study by Heng et al. (2021) estimated the effect of itraconazole, a strong CYP3A4 inhibitor, on this compound's pharmacokinetics, indicating changes in AST2818 and AST5902 levels following coadministration (Heng et al., 2021).

Mechanism of Action

Target of Action

Alflutinib is a third-generation epidermal growth factor receptor (EGFR) inhibitor . It primarily targets the EGFR T790M mutation, which is often associated with drug resistance . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

This compound binds to EGFR, inhibiting both EGFR-sensitive mutations and T790M mutations . This binding inhibits the tyrosine kinase autophosphorylation, leading to the downregulation of ErbB signaling . The inhibition of these mutations disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

This compound affects the ERK and AKT pathways . By inhibiting EGFR, this compound disrupts the signaling through these pathways, which are involved in cell proliferation and survival . This disruption leads to a time-dependent blockage of the cell cycle and inhibition of apoptosis .

Pharmacokinetics

This compound is primarily metabolized by the enzyme CYP3A4, which forms its active metabolite AST5902 . After multiple dosages, this compound exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme . This suggests that this compound has the potential to induce CYP3A4 .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell viability and proliferation . This is particularly effective in cells with the EGFR T790M mutation . By blocking the cell cycle and inhibiting apoptosis, this compound can effectively suppress tumor cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the peak concentration of this compound by approximately 53% and the area under the curve (AUC) by approximately 32% . Furthermore, given that this compound is a CYP3A4 substrate and a potent CYP3A4 inducer, drug-drug interactions are expected during this compound treatment .

Future Directions

The occurrence of acquired resistance to Alflutinib is inevitable, and the mechanisms of 3rd‑generation EGFR‑TKI resistance are complex and incompletely understood . Understanding the intricate mechanisms of resistance will offer insight for the development of more advanced targeted therapies .

properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKOONMJXNWOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1869057-83-9
Record name Aflutinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alflutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FURMONERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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